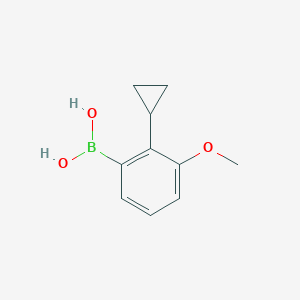![molecular formula C14H19ClN2O3 B2499221 (3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride CAS No. 1353988-05-2](/img/structure/B2499221.png)
(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride” is a chemical compound with the CAS No. 1353988-05-2 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C14H19ClN2O3 . The InChI key is BYDCDMVYQLUEKO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.77 . It is stored in an inert atmosphere at room temperature . The physical form of this compound is solid .科学的研究の応用
Overview
The compound (3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is part of a broader class of chemicals that have seen various applications in scientific research, notably in the study of environmental and toxicological effects. While specific literature directly addressing this compound's applications in research is scarce, insights can be garnered by examining the broader chemical families it is associated with, such as dibenzo-p-dioxins and their derivatives. These compounds have been extensively studied for their environmental persistence, potential health risks, and mechanisms of action in biological systems.
Environmental and Toxicological Research
Dioxins and similar compounds, including chlorinated dibenzo-p-dioxins, have been a focal point of environmental science and toxicology research due to their high toxicity, persistence in the environment, and potential for bioaccumulation. Research has been conducted to understand their formation, pathways of human and animal exposure, mechanisms of toxicity, and methods for mitigation and degradation. For example, studies have explored the genetic toxicology of chlorinated dibenzo-p-dioxins, highlighting the importance of understanding their mutagenic potential and the need for further research to elucidate their health impacts (Wassom, Huff, & Loprieno, 1977).
Degradation and Treatment Studies
Further research has focused on the enzymatic degradation and transformation of persistent organic pollutants, including dioxin-like compounds, in wastewater and environmental samples. These studies investigate the efficacy of redox mediators and oxidoreductive enzymes in breaking down recalcitrant compounds, offering insights into potential remediation strategies (Husain & Husain, 2007).
Implications for Public Health and Safety
Research into the health effects of dioxins and furans, including those related to the compound , emphasizes the need for a thorough risk assessment and understanding of exposure pathways. The review of health risks associated with dioxins underscores the critical nature of limiting human exposure and the ongoing debate regarding their impact on health at low doses (Dickson & Buzik, 1993).
Safety And Hazards
特性
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-10-4-3-7-16(8-10)14(17)13-9-18-11-5-1-2-6-12(11)19-13;/h1-2,5-6,10,13H,3-4,7-9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVHTMKVHFYVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2499140.png)



![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2499146.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)

![Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2499149.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499151.png)
![5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2499152.png)
![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)

![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)